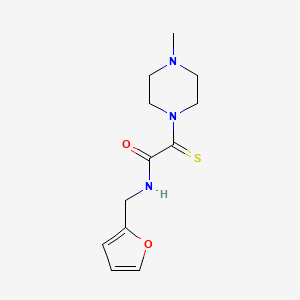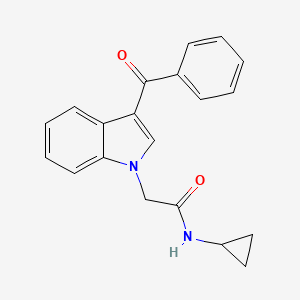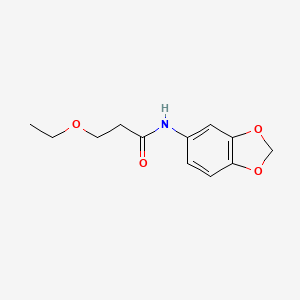![molecular formula C23H23N7O2 B4199840 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)-1-piperazinyl]quinoxaline](/img/structure/B4199840.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)-1-piperazinyl]quinoxaline
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)-1-piperazinyl]quinoxaline is a chemical compound that has gained a lot of attention in scientific research. It is a quinoxaline derivative that has been synthesized through various methods. This compound has shown potential in various scientific applications, including as a therapeutic agent for different diseases.
作用机制
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)-1-piperazinyl]quinoxaline is not fully understood. However, studies have suggested that it exerts its anticancer effects by inhibiting the activity of the PI3K/AKT/mTOR pathway. This pathway plays a crucial role in cell growth and survival and is often dysregulated in cancer cells. Inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been shown to have anti-inflammatory properties and can inhibit the release of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the significant advantages of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)-1-piperazinyl]quinoxaline in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in some experiments.
未来方向
There are several future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)-1-piperazinyl]quinoxaline. One of the significant areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases other than cancer. Additionally, further research is needed to understand the mechanism of action of this compound fully. Finally, the development of more water-soluble derivatives of this compound could enhance its potential for use in lab experiments.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its potent anticancer activity, anti-inflammatory properties, and low toxicity make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential applications.
科学研究应用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-nitrophenyl)-1-piperazinyl]quinoxaline has shown potential in various scientific applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-15-17(2)29(26-16)23-22(24-20-5-3-4-6-21(20)25-23)28-13-11-27(12-14-28)18-7-9-19(10-8-18)30(31)32/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCBRSSFEBIDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(2-butoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4199763.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B4199765.png)
![4-[allyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4199784.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4199794.png)
![4-(4-chlorophenyl)-8-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4199811.png)


![N-(4-methoxyphenyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4199823.png)
![N-[4-(aminocarbonyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4199827.png)
![2-chloro-5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4199834.png)

![N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4199857.png)

![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N,N-diethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4199864.png)